molecular formula C13H20N2O2 B13336391 tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13336391
M. Wt: 236.31 g/mol
InChI Key: IUMJTRGMPFSYRF-UHFFFAOYSA-N
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Description

tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate is a sophisticated spirocyclic chemical building block designed for advanced medicinal chemistry and drug discovery research. Spirocyclic scaffolds like the 2-azaspiro[3.4]octane core are highly prized in pharmaceutical development for their three-dimensional structural rigidity, which helps reduce conformational flexibility and can improve target selectivity and physicochemical properties . This compound integrates two key functional features: a Boc-protected secondary amine, which facilitates further synthetic manipulation, and a cyano group, which can serve as a versatile handle for chemical transformations or as a pharmacophore in molecular design. The strategic incorporation of a spirocyclic framework is a recognized approach to exploring new chemical space in the pursuit of novel bioactive molecules . Such structures are prevalent in therapeutic agents targeting a wide range of diseases, and the exploration of novel spiroheterocycles continues to be a significant and growing area of chemical research . This reagent is intended for use by professional researchers as a key intermediate in the synthesis of potential protease inhibitors, receptor modulators, and other pharmacologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-5-10(13)7-14/h10H,4-6,8-9H2,1-3H3

InChI Key

IUMJTRGMPFSYRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate generally involves the construction of the azaspiro bicyclic core followed by functionalization at the 5-position with a cyano group and installation of the tert-butyl ester at the nitrogen-bearing carbon (C-2). The synthetic approaches can be categorized into:

Annulation Approaches to Azaspiro[3.4]octane Core

According to peer-reviewed research, three main annulation routes have been developed for synthesizing 2-azaspiro[3.4]octane derivatives, which are applicable to the target compound:

  • Cyclopentane Ring Annulation : This method involves constructing the five-membered ring first, followed by formation of the four-membered ring spiro-fused to it. It uses readily available starting materials and conventional transformations with minimal chromatographic purification, enhancing efficiency and scalability.

  • Four-Membered Ring Annulation (Two Variants) : These routes focus on building the four-membered ring initially and then annulating the cyclopentane ring. Both approaches use standard reagents and conditions, allowing for flexibility depending on the desired substitution pattern.

These methods emphasize operational simplicity and high yields, making them attractive for synthesizing various azaspiro derivatives including those with cyano and ester functionalities.

Introduction of the Cyano Group at the 5-Position

The cyano substituent at the 5-position can be introduced via nucleophilic substitution or cyanation reactions on suitable precursors. One documented method involves:

  • Starting from a 5-oxo-2-azaspiro[3.4]octane intermediate.
  • Conversion of the ketone group at the 5-position to the corresponding cyano derivative through cyanide ion addition or via oxime formation followed by dehydration.

This strategy leverages the electrophilic nature of the carbonyl carbon to facilitate cyano group installation, often under mild conditions to preserve the integrity of the spirocyclic system.

Installation of the tert-Butyl Ester

The tert-butyl ester at the 2-position is typically introduced through esterification or protection of the carboxyl group as a tert-butyl ester. Common methods include:

  • Reaction of the corresponding carboxylic acid or acid chloride with tert-butanol under acidic or catalytic conditions.
  • Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) for protection of amine functionalities as tert-butyl carbamates.

In the case of this compound, the tert-butyl ester serves as a protecting group for the carboxyl function, enhancing compound stability and facilitating purification.

Representative Reaction Conditions and Yields

A representative synthetic sequence reported for related azaspiro compounds includes:

Step Reagents/Conditions Yield (%) Notes
Formation of azaspiro core Cyclization using base (e.g., Cs2CO3) in DMF at 20°C for 16 h ~63 Mild conditions, minimal purification needed
Cyanation at 5-position Cyanide source (e.g., NaCN or KCN) under controlled pH Variable Requires careful control to avoid side reactions
Esterification tert-Butanol with acid catalyst or Boc protection reagents High Protects carboxyl group, improves stability

Purification and Characterization

Purification typically involves silica gel chromatography using gradients of ethyl acetate and hexanes. Characterization data such as ^1H NMR, LCMS, and IR spectroscopy confirm the presence of the cyano group, tert-butyl ester, and azaspiro framework.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Limitations
Azaspiro Core Formation Annulation of cyclopentane or four-membered ring Cs2CO3, DMF, room temperature High yield, operational simplicity Requires precise control of ring closure
Cyano Group Introduction Nucleophilic cyanation or oxime dehydration NaCN/KCN, mild acidic/basic medium Selective functionalization Toxicity of cyanide reagents
tert-Butyl Ester Installation Esterification or Boc protection tert-Butanol, acid catalyst or Boc anhydride Protects carboxyl group, stable Additional synthetic step

Research Discoveries and Developments

  • The annulation strategies for azaspiro[3.4]octane provide versatile routes that can be adapted for various substituents, including cyano and ester groups, facilitating access to a broad range of derivatives.

  • The mild cyanation methods developed preserve the spirocyclic integrity while introducing the cyano functionality, which is crucial for further synthetic elaborations or biological activity studies.

  • The use of tert-butyl esters as protecting groups is well-established, offering stability during multi-step syntheses and enabling facile deprotection when needed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Halogenating agents such as chlorine or bromine

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique spirocyclic structure provides a rigid framework that can be exploited in the design of new compounds with desired properties.

Biology: The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the synthesis of enzyme inhibitors or receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets can be harnessed to develop new therapeutic agents.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate and related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound 2306269-10-1 C₁₃H₂₀N₂O₂ 236.31 Cyano (-CN) at position 5 Drug discovery intermediate; conformational rigidity
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate 1581683-57-9 C₁₂H₁₉NO₃ 225.28 Oxo (=O) at position 5 Ketone reactivity; requires storage at 2–8°C
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 885270-84-8 C₁₁H₁₉N₂O₂ 227.28 Diaza (two N atoms) Enhanced basicity; potential ligand in coordination chemistry
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 1453315-68-8 C₁₁H₁₇NO₃S 243.32 Thia (S) and oxo (=O) Sulfur-containing analog; used in heterocyclic synthesis
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate 1523618-32-7 C₁₀H₁₇N₂O₂·½C₂H₂O₄ 256.34 (salt) Diaza and oxalate salt High purity (≥97%); salt form improves crystallinity

Biological Activity

tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, with a molecular weight of approximately 238.28 g/mol. Its structure features a spirocyclic framework, which is significant for its biological activity.

PropertyValue
Molecular FormulaC12H18N2O3
Molecular Weight238.2829 g/mol
SMILESN#CC1COC2(C1)CN(C2)C(=O)OC(C)(C)C
XLogP30.5

The biological activity of this compound has been linked to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The compound has shown potential as a modulator for the muscarinic acetylcholine receptor (M4), which is implicated in cognitive functions and neuroprotection.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating oxidative stress pathways and enhancing mitochondrial function. For instance, studies on related aza-spiro compounds have demonstrated their ability to protect neuronal cells from oxidative damage, suggesting that this compound may exert similar effects.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of aza-spiro compounds suggest that they may possess inhibitory effects against various bacterial strains. The structure's unique arrangement could contribute to its efficacy as an antimicrobial agent.

Study 1: Neuroprotective Mechanisms

In a study investigating the neuroprotective effects of spirocyclic compounds, researchers found that certain derivatives reduced neuronal cell death induced by oxidative stress in vitro. The mechanism involved activation of the ERK/MAPK signaling pathway, leading to enhanced cell survival rates under stress conditions.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of similar spirocyclic compounds against Mycobacterium tuberculosis. The results indicated that modifications in the chemical structure significantly influenced the minimum inhibitory concentrations (MIC), highlighting the potential for developing new antimicrobial agents based on the aza-spiro framework.

CompoundMIC (µg/mL)
Aza-spiro compound A0.016
tert-butyl derivative BNot tested

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate, and how are reaction conditions optimized?

  • Synthesis Steps : The compound is typically synthesized via multi-step protocols involving spirocyclic ring formation, functionalization, and protection/deprotection strategies. For example, enzymatic ketoreduction (e.g., using Codex® KRED-P3-G09 with NADP+ cofactor) can stereoselectively reduce ketones to alcohols, as demonstrated in analogous spirocyclic systems .
  • Optimization : Key parameters include temperature control (e.g., maintaining ≤33°C during enzymatic steps), solvent selection (e.g., 2-propanol for substrate solubility), and catalyst loading. Reaction progress is monitored via <sup>1</sup>H NMR or chiral chromatography .

Q. What purification methods are effective for isolating tert-butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate?

  • Chromatography : Silica gel chromatography with gradient elution (e.g., 0–100% ethyl acetate in heptane) effectively separates intermediates .
  • Recrystallization : Polar solvents like ethyl acetate or dichloromethane are used for recrystallization to enhance purity .
  • Diatomaceous Earth Filtration : Post-reaction mixtures are filtered through diatomaceous earth to remove particulates before solvent extraction .

Q. How is the structure of this compound confirmed spectroscopically?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks corresponding to the tert-butyl group (δ ~1.44 ppm for CH3), spirocyclic protons (δ ~3.7–4.4 ppm), and nitrile (C≡N, absent in <sup>1</sup>H but confirmed via <sup>13</sup>C at ~120 ppm) .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm<sup>-1</sup>) and nitrile (C≡N, ~2250 cm<sup>-1</sup>) groups .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?

  • Chiral Chromatography : Supercritical fluid chromatography (SFC) with Chiralpak AD-3 columns and CO2/methanol mobile phases resolves enantiomers (>99% ee achieved in analogous systems) .
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of enantiomeric proton signals for quantitative analysis .

Q. What computational methods predict the reactivity of the nitrile group in this spirocyclic system?

  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models electrophilic addition pathways (e.g., cyano hydrolysis to amides) by analyzing frontier molecular orbitals (HOMO/LUMO) .
  • Molecular Dynamics (MD) : Simulates steric effects of the spirocyclic scaffold on nitrile accessibility in solvent environments .

Q. How do steric and electronic factors influence the compound’s participation in cross-coupling reactions?

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carboxylate, directing reactivity to the nitrile or spirocyclic nitrogen .
  • Electronic Effects : Electron-withdrawing nitrile stabilizes adjacent carbocations, facilitating alkylation or ring-opening reactions under acidic conditions .

Key Findings from Literature

  • Stereochemical Control : Enzymatic methods outperform traditional catalysts in achieving high enantiopurity (>99% ee) for spirocyclic intermediates .
  • Nitrile Reactivity : The cyano group participates in Huisgen cycloadditions and Staudinger reactions, enabling diversification into triazoles or amines .
  • Stability : The tert-butyl carboxylate group enhances thermal stability, making the compound suitable for high-temperature reactions (e.g., microwave-assisted synthesis) .

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